2,4-Octanedione

Coordination Chemistry Metal Extraction Kinetics

2,4-Octanedione (CAS 14090-87-0), also known as octane-2,4-dione, is a C8 β-diketone with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. It is a colorless liquid characterized by its two carbonyl groups at the 2 and 4 positions of an octane chain.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 14090-87-0
Cat. No. B081228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Octanedione
CAS14090-87-0
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCC(=O)CC(=O)C
InChIInChI=1S/C8H14O2/c1-3-4-5-8(10)6-7(2)9/h3-6H2,1-2H3
InChIKeyGJYXGIIWJFZCLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Octanedione (CAS 14090-87-0): Procurement and Application Guide


2,4-Octanedione (CAS 14090-87-0), also known as octane-2,4-dione, is a C8 β-diketone with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is a colorless liquid characterized by its two carbonyl groups at the 2 and 4 positions of an octane chain . This β-diketone structure enables keto-enol tautomerism and confers chelating properties, making it a versatile ligand in coordination chemistry [1]. Its physicochemical profile includes a boiling point of 204–205 °C at 760 mmHg, a density of 0.923 g/cm³, and a predicted pKa of 9.30 ± 0.10 .

2,4-Octanedione: Why In-Class β-Diketone Substitution Compromises Performance


While 2,4-octanedione belongs to the β-diketone family, simple substitution with a closely related analog—such as 2,4-pentanedione, 2,4-hexanedione, 2,4-heptanedione, 2,4-nonanedione, or 2,4-decanedione—can drastically alter key performance parameters [1]. These compounds differ in alkyl chain length, which directly affects lipophilicity (logP), metal complexation kinetics, and solubility [2]. Consequently, a generic substitution without quantitative verification risks compromised extraction efficiency, altered reaction kinetics, and unexpected physical behavior in formulations [3]. The following evidence items demonstrate exactly where 2,4-octanedione provides quantifiable differentiation from its closest in-class candidates.

2,4-Octanedione: Quantitative Differentiation Evidence for Scientific Selection


2,4-Octanedione Exhibits Superior Fe(III) Complexation Kinetics vs. 2,4-Nonanedione

A direct head-to-head kinetic study demonstrated that 2,4-octanedione reacts with Fe³⁺ and Fe(OH)²⁺ with rate constants of 0.65 dm³ mol⁻¹ s⁻¹ and 14.07 dm³ mol⁻¹ s⁻¹, respectively. In comparison, its one-carbon longer homolog, 2,4-nonanedione, exhibited slower kinetics with rate constants of 0.49 dm³ mol⁻¹ s⁻¹ and 11.39 dm³ mol⁻¹ s⁻¹ under identical conditions [1]. This represents a 33% faster reaction rate with Fe³⁺ and a 24% faster rate with Fe(OH)²⁺ for 2,4-octanedione.

Coordination Chemistry Metal Extraction Kinetics

2,4-Octanedione Provides Intermediate Lipophilicity (logP) within the C6-C10 β-Diketone Series

The octanol-water partition coefficient (logP) is a critical determinant of extraction efficiency and bioavailability. 2,4-Octanedione has an estimated logP of 1.93 [1]. While direct experimental logP data for the entire series is not available in a single study, class-level inference based on structure-activity relationships indicates that 2,4-octanedione occupies a middle ground between shorter-chain analogs like 2,4-pentanedione (logP ~0.4) and longer-chain analogs like 2,4-decanedione (logP >3) [2]. This intermediate lipophilicity offers a balanced profile for applications requiring both aqueous solubility and organic phase partitioning.

Physicochemical Properties Solvent Extraction Formulation

2,4-Octanedione Water Solubility (3.92 g/L) Enables Direct Aqueous Applications Without Co-Solvents

2,4-Octanedione exhibits a water solubility of 3.92 g/L at 25 °C . This value is significantly higher than that of longer-chain β-diketones, which typically have water solubilities below 1 g/L, and is sufficient for many aqueous-phase reactions without requiring co-solvents. In contrast, 2,4-nonanedione and 2,4-decanedione would necessitate organic co-solvents or surfactants to achieve comparable concentrations in aqueous media, adding complexity and cost to formulations.

Solubility Aqueous Formulation Process Chemistry

2,4-Octanedione Boiling Point (204–205 °C) Enables High-Temperature Processes vs. Volatile Acetylacetone

2,4-Octanedione has a boiling point of 204–205 °C at 760 mmHg [1]. This is significantly higher than the boiling point of 2,4-pentanedione (acetylacetone), which boils at 140 °C [2]. The 64–65 °C higher boiling point reduces volatility and evaporative losses during reactions conducted at elevated temperatures or under reduced pressure, thereby improving yield and safety in synthetic procedures that require heating.

Thermal Stability Synthetic Chemistry Process Safety

2,4-Octanedione Offers a Balanced GC Retention Profile for Analytical Method Development

On a DB-5 capillary column, 2,4-octanedione exhibits Kovats retention indices of 1079.34 at 130°C and 1083.01 at 150°C [1]. In contrast, the smaller analog 2,4-hexanedione has a lower retention index (~900), while 2,4-decanedione elutes much later with a higher index (>1200) [2]. This intermediate retention profile allows for effective chromatographic separation from both lighter and heavier matrix components in complex samples, facilitating accurate quantification without interference.

Analytical Chemistry GC Retention Index Method Development

2,4-Octanedione: Optimal Research and Industrial Application Scenarios


Aqueous Metal Extraction and Purification Processes

In hydrometallurgical applications where rapid complexation kinetics and moderate water solubility are advantageous, 2,4-octanedione outperforms both shorter- and longer-chain β-diketones. Its 33% faster Fe(III) complexation rate compared to 2,4-nonanedione [1] enables higher throughput, while its 3.92 g/L water solubility allows for direct aqueous-phase extraction without organic co-solvents. This combination makes it particularly suitable for iron removal from process streams and for the recovery of transition metals from aqueous solutions.

High-Temperature Organic Synthesis and Catalysis

For synthetic procedures requiring sustained heating above 140 °C, 2,4-octanedione offers a distinct advantage over the more volatile acetylacetone. Its boiling point of 204–205 °C [1] prevents evaporative losses and maintains consistent stoichiometry during prolonged heating, making it the preferred ligand for high-temperature metal-catalyzed reactions, polymer crosslinking, and the synthesis of thermally stable metal-organic frameworks.

Analytical Method Development and Quality Control

When developing gas chromatographic methods for complex mixtures containing multiple β-diketones or related carbonyl compounds, 2,4-octanedione's intermediate retention index on DB-5 columns [1] ensures reliable separation from both lighter and heavier matrix components. This property is critical for accurate quantification in environmental monitoring, flavor analysis, and industrial quality control where co-elution of structurally similar compounds could compromise data integrity.

Formulation of Specialty Inks and Coatings

In applications such as printing inks and coatings, where β-diketones serve as ligands for metal crosslinking agents, the specific alkyl chain length influences compatibility with resin systems and final film properties. 2,4-octanedione has been explicitly claimed in patent literature as a preferred ligand for titanium, zirconium, aluminum, and iron complexes in gravure printing inks due to its optimal balance of reactivity and solubility [1]. Substitution with other chain-length analogs would alter drying time, adhesion, and film flexibility.

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